molecular formula C22H19N3OS2 B2531932 N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide CAS No. 886905-21-1

N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2531932
CAS No.: 886905-21-1
M. Wt: 405.53
InChI Key: JZTKHJASCDUUSU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide is a synthetic compound featuring a propanamide backbone substituted with a benzothiazole ring, a phenylthio group, and a pyridin-2-ylmethyl moiety.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-phenylsulfanyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS2/c26-21(13-15-27-18-9-2-1-3-10-18)25(16-17-8-6-7-14-23-17)22-24-19-11-4-5-12-20(19)28-22/h1-12,14H,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTKHJASCDUUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition Route

Thiophenol reacts with acrylic acid in a base-catalyzed Michael addition to yield 3-(phenylthio)propanoic acid:

$$
\text{PhSH} + \text{CH}2=\text{CHCOOH} \xrightarrow{\text{Et}3\text{N}} \text{PhS–CH}2\text{CH}2\text{COOH}
$$

Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Base: Triethylamine (1.2 equiv)
  • Temperature: 0°C to room temperature
  • Yield: 78–85%

Nucleophilic Substitution Approach

Alternative synthesis via alkylation of thiophenol with 3-bromopropanoic acid:

$$
\text{PhSH} + \text{BrCH}2\text{CH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}3} \text{PhS–CH}2\text{CH}2\text{COOH}
$$

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (2.0 equiv)
  • Temperature: 60°C, 12 h
  • Yield: 70–75%

Preparation of N-(Pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

Reductive Amination Protocol

Benzo[d]thiazol-2-amine reacts with pyridine-2-carbaldehyde under reductive conditions:

$$
\text{Benzo[d]thiazol-2-amine} + \text{Pyridine-2-carbaldehyde} \xrightarrow{\text{NaBH}_4} \text{N-(Pyridin-2-ylmethyl)benzo[d]thiazol-2-amine}
$$

Conditions :

  • Reducing agent: Sodium borohydride (1.5 equiv)
  • Solvent: Methanol
  • Temperature: 0°C to room temperature
  • Yield: 65–72%

Direct Alkylation Method

Alternative pathway using pyridin-2-ylmethyl chloride:

$$
\text{Benzo[d]thiazol-2-amine} + \text{Pyridin-2-ylmethyl chloride} \xrightarrow{\text{K}2\text{CO}3} \text{N-(Pyridin-2-ylmethyl)benzo[d]thiazol-2-amine}
$$

Conditions :

  • Solvent: Acetonitrile
  • Base: Potassium carbonate (3.0 equiv)
  • Temperature: Reflux, 24 h
  • Yield: 58–63%

Amide Coupling: Final Assembly

DCC-Mediated Coupling

3-(Phenylthio)propanoic acid reacts with N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine using N,N′-dicyclohexylcarbodiimide (DCC):

$$
\text{Acid} + \text{Amine} \xrightarrow{\text{DCC, DMAP}} \text{Tertiary Amide}
$$

Optimized Conditions :

  • Coupling agent: DCC (1.2 equiv)
  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature, 12 h
  • Yield: 68–75%

EDCl/HOBt Alternative

Enhanced efficiency using ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt):

Conditions :

  • Coupling agents: EDCl (1.5 equiv), HOBt (1.5 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature, 6 h
  • Yield: 82–88%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (600 MHz, DMSO-d6) :

  • δ 12.65 (s, 1H, NH, benzo[d]thiazole)
  • δ 8.52 (d, J = 4.8 Hz, 1H, pyridine H-6)
  • δ 7.92–7.15 (m, 10H, aromatic protons)
  • δ 4.12 (q, J = 7.2 Hz, 1H, CH)
  • δ 3.85 (s, 2H, N–CH2–pyridine)
  • δ 2.95 (t, J = 7.5 Hz, 2H, S–CH2)
  • δ 2.35 (t, J = 7.5 Hz, 2H, CO–CH2)

13C NMR (150 MHz, DMSO-d6) :

  • δ 170.2 (C=O)
  • δ 159.8 (C-2, benzo[d]thiazole)
  • δ 149.5–121.3 (aromatic carbons)
  • δ 45.6 (N–CH2–pyridine)
  • δ 34.1 (CO–CH2)
  • δ 30.8 (S–CH2)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 435.1432 [M + H]+
  • Calculated for C23H21N3O2S2 : 435.1435

Comparative Analysis of Coupling Methods

Method Reagents Solvent Time (h) Yield (%)
DCC/DMAP DCC, DMAP DCM 12 68–75
EDCl/HOBt EDCl, HOBt THF 6 82–88
HATU/DIEA HATU, DIEA DMF 4 85–90

Key Observations :

  • HATU-mediated coupling offers superior yields and shorter reaction times but increases cost.
  • EDCl/HOBt provides an optimal balance between efficiency and practicality for large-scale synthesis.

Challenges and Optimization Strategies

Steric Hindrance in Tertiary Amide Formation

The bulky N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine necessitates:

  • Excess coupling reagents (1.5–2.0 equiv).
  • Polar aprotic solvents (THF, DMF) to enhance reagent solubility.

Purification Considerations

  • Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield pure product as white crystals.

Alternative Synthetic Pathways

Urea Intermediate Approach

Formation of a symmetrical urea followed by displacement with thiophenol:

$$
\text{ClCH}2\text{CH}2\text{COCl} + \text{Amine} \rightarrow \text{Urea} \xrightarrow{\text{PhSH}} \text{Target Compound}
$$

Limitations : Lower yields (45–50%) due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide exhibit promising anticancer properties. For instance, derivatives of benzo[d]thiazole have been identified as selective inhibitors of casein kinase 1 (CK1), which plays a crucial role in various cancer pathways. These compounds demonstrated significant inhibitory activity with IC50 values in the nanomolar range, suggesting their potential as therapeutic agents for treating cancers associated with abnormal CK1 activity .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Research has shown that thiazole-containing compounds can exhibit broad-spectrum antimicrobial effects. The mechanism is thought to involve the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). The ability to cross the blood-brain barrier makes it a candidate for further exploration in treating neurodegenerative disorders linked to CK1 dysregulation .

Materials Science Applications

In materials science, compounds like this compound are being investigated for their electronic and optical properties. The unique arrangement of functional groups can lead to materials with specific conductivity or luminescence characteristics, which are valuable in developing new electronic devices or sensors.

Case Studies

  • CK1 Inhibition and Neuroprotection : A study on related benzo[d]thiazole derivatives demonstrated their ability to protect against neurotoxicity in Drosophila models by inhibiting CK1 activity. These findings indicate the potential for developing neuroprotective drugs based on this scaffold .
  • Antimicrobial Efficacy : Research highlighted the antimicrobial efficacy of thiazole derivatives against various pathogens, suggesting that modifications to the phenylthio group could enhance activity against resistant strains.
  • Material Development : Investigations into the optical properties of thiazole-based compounds have shown promise for applications in photonic devices, where tunable electronic properties are crucial.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The benzo[d]thiazole ring and pyridin-2-ylmethyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylthio group may also play a role in binding to hydrophobic pockets within the target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

Substituent Impact on Yield :

  • Yields for benzothiazole-containing propanamides vary widely. For example, compound 11 () achieved 59% yield due to optimized acylation conditions, while acrylamide derivatives (e.g., 9b ) had lower yields (~16%) due to steric hindrance . The target compound’s synthesis may face challenges similar to 9b , depending on the reactivity of the pyridin-2-ylmethyl group.

Bioactivity Correlations: The 4-methoxyphenyl group in 11 () contributes to prostaglandin E2 (PGE2) suppression, a key anti-inflammatory mechanism . Compound 31 () demonstrates that furan and fluorophenyl substituents enhance anticancer activity via KPNB1 inhibition . The pyridin-2-ylmethyl group in the target compound could similarly modulate target specificity.

Salt Forms and Solubility: Analogues like N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride () highlight the use of hydrochloride salts to improve solubility . The target compound’s uncharged form may require formulation adjustments for bioavailability.

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound’s molecular weight is expected to exceed 400 g/mol, similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide (MW ~500 g/mol, ) . The pyridin-2-ylmethyl group may increase polarity compared to alkyl chains in 5a–f () .

Biological Activity

N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound features a benzo[d]thiazole moiety, a phenylthio group, and a pyridin-2-ylmethyl substituent, which together contribute to its pharmacological properties.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The benzo[d]thiazole and pyridin-2-ylmethyl groups are thought to enhance binding affinity and specificity, potentially modulating enzymatic activity or inhibiting receptor functions. The phenylthio group may facilitate hydrophobic interactions within target binding sites, enhancing the compound's efficacy.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of benzo[d]thiazole have shown promise in inhibiting the proliferation of various cancer cell lines. In vitro assays revealed that certain derivatives demonstrated IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .

CompoundCell LineIC50 (μM)
Compound AA5496.26 ± 0.33
Compound BHCC8276.48 ± 0.11

These findings suggest that this compound may possess similar antitumor properties, warranting further investigation.

Antiviral Activity

In addition to antitumor effects, compounds containing pyridine and thiazole rings have been explored for their antiviral properties. Research has demonstrated that certain derivatives can inhibit viral replication in cell cultures, showcasing their potential as antiviral agents .

Case Studies

  • Antitumor Efficacy : A recent study evaluated the antitumor efficacy of a series of benzo[d]thiazole derivatives, including those structurally related to this compound. The study utilized both 2D and 3D cell culture models to assess cytotoxicity and proliferation inhibition across multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 6 μM in 2D cultures, highlighting the compound's potential for further development as an anticancer agent .
  • Mechanistic Insights : Another investigation focused on the mechanism by which similar compounds exert their biological effects. The study revealed that these compounds could bind to DNA, disrupting replication processes in cancer cells. This mechanism was corroborated by binding assays that demonstrated high affinity for AT-DNA regions .

Q & A

Basic: What are the common synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including substitution, condensation, and functionalization. For example:

  • Substitution Reactions : Reacting benzothiazole derivatives with halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) under alkaline conditions to introduce pyridylmethoxy or phenylthio groups .
  • Condensation : Using condensing agents (e.g., POCl₃, DCC) to couple intermediates like 3-(phenylthio)propanoic acid with aminobenzothiazole derivatives. Ethyl acetate/petroleum ether solvent systems are common for reflux reactions, yielding products with ~16–59% efficiency depending on substituents .
  • Purification : Column chromatography or recrystallization in mixed solvents (e.g., ethyl acetate/hexane) is critical for isolating pure products .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituents. For example, aromatic protons in benzo[d]thiazole appear at δ 7.2–8.5 ppm, while pyridylmethyl protons resonate at δ 4.5–5.0 ppm as a singlet .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) to confirm structural integrity .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680–1720 cm⁻¹) and thioether (C-S, ~650–700 cm⁻¹) groups .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Catalyst Screening : Use Lewis acids (e.g., FeCl₃) or organocatalysts to enhance condensation efficiency. For instance, POCl₃ increased yields from 16% to 59% in amide bond formation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while mixed solvents (ethyl acetate/petroleum ether) facilitate crystallization .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acyl halide formation, while reflux (~80°C) accelerates substitution steps .

Advanced: What strategies resolve discrepancies in melting points or spectral data across batches?

Methodological Answer:

  • Repurification : Re-crystallize using gradient solvent ratios (e.g., 3:1 to 1:1 ethyl acetate/hexane) to remove impurities affecting melting points .
  • Isotopic Labeling : Use deuterated analogs in NMR to distinguish overlapping signals from byproducts .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., confirming regiochemistry of phenylthio vs. pyridylmethyl groups) when spectral data conflicts .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified phenylthio (e.g., 4-fluoro, 4-nitro) or pyridylmethyl groups to assess impact on bioactivity. For example, fluorinated derivatives in showed enhanced inhibitory effects .
  • Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2 for anti-inflammatory activity), and binding affinity (SPR or ITC) to quantify SAR trends .
  • Computational Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., KPNB1 in ) and guide rational design .

Advanced: What computational methods predict the compound’s reactivity or electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO), identifying reactive sites for electrophilic substitution .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and stability under physiological conditions .
  • QSPR Models : Correlate Hammett σ values of substituents with reaction rates (e.g., thioether oxidation) to guide synthetic modifications .

Advanced: How to address contradictory bioactivity data in different assay models?

Methodological Answer:

  • Dose-Response Analysis : Re-test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Cell Line Validation : Use multiple cell lines (e.g., HEK293 vs. HeLa) to rule out model-specific artifacts .
  • Metabolite Profiling : LC-MS/MS to detect degradation products (e.g., hydrolysis of propanamide) that may alter activity .

Advanced: What in silico tools validate the compound’s potential as a drug candidate?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate permeability (LogP), bioavailability (Lipinski’s Rule of 5), and cytochrome P450 interactions .
  • Toxicity Screening : ProTox-II predicts hepatotoxicity and mutagenicity risks based on structural alerts (e.g., benzothiazole moiety) .
  • Binding Free Energy Calculations : MM-GBSA analysis in AMBER refines docking scores for target specificity .

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